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Compound of Interest

Compound Name: 2-Hexyl-2-decenal

Cat. No.: B12085729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hexyl-
2-decenal, a key fragrance and flavor compound. The information presented herein is intended

to support research and development activities by providing detailed spectroscopic data (NMR,

MS, and IR), experimental methodologies, and a logical workflow for spectral analysis.

Spectroscopic Data Summary
The following tables summarize the available and estimated spectroscopic data for 2-Hexyl-2-
decenal.

Table 1: ¹H NMR Spectroscopic Data (Estimated)
No explicit ¹H NMR data for 2-Hexyl-2-decenal was found in the searched literature. The

following chemical shifts are estimated based on the known spectral properties of α,β-

unsaturated aldehydes.[1][2]
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Proton Assignment
Estimated Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J) (Hz)

H1 (-CHO) 9.4 - 9.5 s -

H3 (=CH-) 6.5 - 6.8 t ~7.5

H1' (-CH₂-) 2.2 - 2.4 t ~7.5

H2'-H5' (-CH₂-)₄ 1.2 - 1.6 m -

H6' (-CH₃) 0.8 - 0.9 t ~7.0

H1'' (-CH₂-) 2.2 - 2.4 q ~7.5

H2''-H7'' (-CH₂-)₆ 1.2 - 1.6 m -

H8'' (-CH₃) 0.8 - 0.9 t ~7.0

s: singlet, t: triplet, q: quartet, m: multiplet

Table 2: ¹³C NMR Spectroscopic Data
This data is based on the existence of a spectrum from a Bruker WM-360 instrument, with

chemical shifts estimated based on typical values for α,β-unsaturated aldehydes and long-

chain alkenes.[3][4][5][6][7]
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Carbon Assignment Estimated Chemical Shift (ppm)

C1 (-CHO) 190 - 200

C2 (=C<) 140 - 155

C3 (=CH-) 150 - 165

C1' (-CH₂-) 28 - 32

C2'-C5' (-CH₂-)₄ 22 - 32

C6' (-CH₃) ~14

C1'' (-CH₂-) 28 - 32

C2''-C7'' (-CH₂-)₆ 22 - 32

C8'' (-CH₃) ~14

Table 3: Mass Spectrometry (MS) Data
Mass spectral data is available from SpectraBase (GC-MS). The fragmentation pattern is

predicted based on the structure and common fragmentation pathways for α,β-unsaturated

aldehydes.[1][8][9]
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m/z Relative Intensity (%) Proposed Fragment

238 Moderate [M]⁺ (Molecular Ion)

209 Moderate [M-CHO]⁺

195 Moderate [M-C₃H₇]⁺

181 Moderate [M-C₄H₉]⁺

167 Moderate [M-C₅H₁₁]⁺

153 Moderate [M-C₆H₁₃]⁺

139 Moderate [M-C₇H₁₅]⁺

125 Moderate [M-C₈H₁₇]⁺

41 High [C₃H₅]⁺

29 High [CHO]⁺

Table 4: Infrared (IR) Spectroscopy Data
A vapor phase IR spectrum is available from SpectraBase. The characteristic absorption peaks

are consistent with the functional groups present in 2-Hexyl-2-decenal.[8][10][11]

Wavenumber (cm⁻¹) Intensity Vibrational Mode

~2955, ~2925, ~2855 Strong C-H stretch (alkane)

~2720 Medium C-H stretch (aldehyde)

~1685 Strong
C=O stretch (conjugated

aldehyde)

~1640 Medium C=C stretch (alkene)

~1465 Medium C-H bend (alkane)

Experimental Protocols
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Detailed experimental protocols for the acquisition of the cited spectroscopic data are provided

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 2-Hexyl-2-decenal (typically 5-10 mg) is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: A Bruker WM-360 spectrometer (or equivalent) is used for data acquisition.[3]

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2-Hexyl-2-decenal is prepared in a volatile organic

solvent (e.g., dichloromethane or hexane).
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Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an

electron ionization (EI) source.

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250 °C.

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10

°C/min, and hold for 5 minutes.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Scan Speed: 1-2 scans/second.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Infrared (IR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a drop of the neat liquid

sample is placed directly onto the ATR crystal. For transmission, a thin film of the liquid is

placed between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a suitable

detector.

FTIR Parameters:

Mode: Attenuated Total Reflectance (ATR) or Transmission.
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Spectral Range: 4000-650 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Atmospheric Correction: Background spectrum is collected and subtracted from the sample

spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a chemical compound like 2-Hexyl-2-decenal.

Sample Preparation

Spectroscopic Analysis Data Processing & Interpretation

Structure Elucidation

2-Hexyl-2-decenal Sample

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(GC-MS)

Infrared Spectroscopy
(FTIR)

Chemical Shifts (ppm)
Coupling Constants (Hz)

Mass-to-Charge Ratio (m/z)
Fragmentation Pattern

Absorption Bands (cm⁻¹)
Functional Groups

Structural Confirmation of
2-Hexyl-2-decenal

Click to download full resolution via product page

Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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